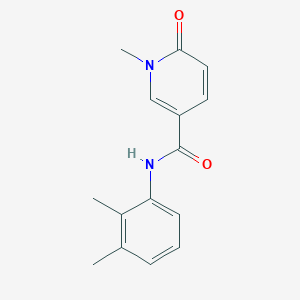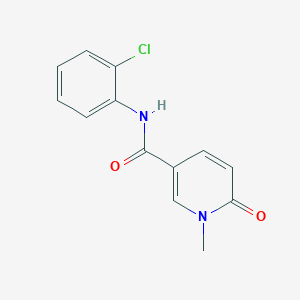![molecular formula C10H13ClN2O3S B7559521 2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and water. This compound has been extensively studied for its biological and pharmaceutical properties, and its synthesis method has been optimized to improve its yield and purity.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as carbonic anhydrase, which are involved in various biological processes. This inhibition leads to a reduction in the production of certain chemicals in the body, which can help alleviate pain and inflammation.
Biochemical and Physiological Effects:
2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of certain enzymes involved in the production of prostaglandins, which are involved in the regulation of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide in lab experiments include its potent inhibitory activity against various enzymes, its solubility in organic solvents and water, and its relatively low toxicity. However, its limitations include its high cost, the need for specialized equipment and expertise for its synthesis, and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide. These include the optimization of its synthesis method to improve its yield and purity, the study of its long-term effects on the body, and the development of new derivatives with improved biological and pharmaceutical properties. Additionally, further research is needed to fully understand its mechanism of action and to identify its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide involves the reaction of 4-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization to obtain a pure crystalline product.
Applications De Recherche Scientifique
2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, which makes it a potential candidate for the treatment of glaucoma and other related diseases. It has also been studied for its anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-2-17(15,16)13-9-5-3-8(4-6-9)12-10(14)7-11/h3-6,13H,2,7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGIWDZRYSFKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)


![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)


